molecular formula C28H31N5O7 B1195599 Saframycin-Yd2 CAS No. 98205-61-9

Saframycin-Yd2

Cat. No. B1195599
CAS RN: 98205-61-9
M. Wt: 549.6 g/mol
InChI Key: DULAUWVTCHNVOZ-FSCDNRMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saframycin-Yd2 is a natural product found in Streptomyces lavendulae with data available.

Scientific Research Applications

  • Biosynthesis and Derivatives : Saframycin-Yd2 is one of the derivatives produced by the biosynthesis of saframycins, involving the incorporation of different amino acids in the side chain. This process is crucial for understanding the production and potential modification of saframycin derivatives for scientific purposes (Arai, Yazawa, Takahashi, Maeda, & Mikami, 1985).

  • Antitumor Properties : Studies have identified saframycin derivatives, including Saframycin-Yd2, as having significant antitumor activities. Their mechanism involves interactions with DNA or specific proteins, demonstrating their potential in cancer research and treatment (Xing, LaPorte, Barbay, & Myers, 2004), (Koketsu, Watanabe, Suda, Oguri, & Oikawa, 2010).

  • Chemical Modification and Synthesis : Research on saframycins includes the synthesis and chemical modification of its derivatives, such as Saframycin-Yd2. This process is essential for exploring their varied biological activities and potential therapeutic uses (Kaneda, Hour-Young, Yazawa, Takahashi, Mikami, & Arai, 1986).

  • DNA Binding and Antibiotic Properties : Saframycin-Yd2 and other saframycins show a notable ability to bind to DNA, a property that underpins their use as antitumor antibiotics. This binding is key to understanding their mode of action in a cellular context (Ishiguro, Takahashi, Yazawa, Sakiyama, & Arai, 1981).

  • Enzymatic Processes in Biosynthesis : The enzymatic processes involved in the biosynthesis of saframycins, including Saframycin-Yd2, are crucial for understanding how these compounds are produced and how their production can be optimized for research and therapeutic purposes (Nelson, Lee, Sims, & Schmidt, 2007).

  • Biological Activity and Toxicity : The biological activity and toxicity of saframycins, including Saframycin-Yd2, have been studied to evaluate their potential therapeutic uses and safety profiles (Mikami, Yokoyama, Tabeta, Nakagaki, & Arai, 1981).

  • DNA Interaction Mechanisms : The mechanisms by which saframycins, such as Saframycin-Yd2, interact with DNA have been a subject of research, providing insights into their antitumor effects and potential applications in targeting specific DNA sequences (Lown, Joshua, & Lee, 1982).

properties

CAS RN

98205-61-9

Product Name

Saframycin-Yd2

Molecular Formula

C28H31N5O7

Molecular Weight

549.6 g/mol

IUPAC Name

2-amino-N-[[(1S,2S,10R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]acetamide

InChI

InChI=1S/C28H31N5O7/c1-11-23(35)13-7-16-22-21-14(24(36)12(2)28(40-5)26(21)38)6-15(32(22)3)17(8-29)33(16)18(10-31-19(34)9-30)20(13)25(37)27(11)39-4/h15-18,22H,6-7,9-10,30H2,1-5H3,(H,31,34)/t15-,16+,17?,18+,22-/m1/s1

InChI Key

DULAUWVTCHNVOZ-FSCDNRMKSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)C(N3[C@H]2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC

synonyms

saframycin Yd-2
saframycin-Yd2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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